Lipophilicity Advantage Over 4-Methoxy Analog
The trifluoromethoxy group in the target compound confers a significant and quantifiable increase in lipophilicity compared to its methoxy analog (1-Amino-1-[4-methoxyphenyl]propan-2-ol). This is a class-level inference derived from a systematic study of aliphatic OCF3 derivatives [1].
| Evidence Dimension | Lipophilicity (LogD) |
|---|---|
| Target Compound Data | LogD increased relative to OCH3 analog |
| Comparator Or Baseline | 1-Amino-1-[4-methoxyphenyl]propan-2-ol (OCH3 analog) |
| Quantified Difference | OCF3 group increases LogD by 0.7–1.4 units compared to OCH3 [1] |
| Conditions | Class-level analysis of aliphatic derivatives in a buffer system |
Why This Matters
For procurement in medicinal chemistry, this quantified lipophilicity shift is a critical parameter for predicting and controlling membrane permeability and oral bioavailability during lead optimization.
- [1] Pustovit, Y., et al. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. Journal of Fluorine Chemistry, 239, 109632. View Source
